4-fluoro-4-(fluoromethyl)piperidine hydrochloride
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Overview
Description
4-fluoro-4-(fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12FN · HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-4-(fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-4-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-fluoro-4-(fluoromethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-4-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-4-methylpiperidine hydrochloride
- 4-(fluoromethyl)piperidine hydrochloride
- 4-(4-fluoro-2-methyl-benzyl)-piperidine hydrochloride
Uniqueness
4-fluoro-4-(fluoromethyl)piperidine hydrochloride is unique due to the presence of two fluorine atoms at specific positions on the piperidine ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2751611-20-6 |
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Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
4-fluoro-4-(fluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H |
InChI Key |
MUOVECUIOINGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CF)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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